molecular formula C14H9ClN2O2S B4491161 3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylic acid

3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B4491161
M. Wt: 304.8 g/mol
InChI Key: XDUJKQQRZJOONS-UHFFFAOYSA-N
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Description

3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9ClN2O2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0073264 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microwave-Assisted Synthesis : This compound is utilized in microwave-assisted synthesis processes. For instance, a study demonstrated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives using microwave irradiation, efficiently transforming them to thieno[2,3-d]pyrimidin-4-one and its chloro derivative (Hesse, Perspicace, & Kirsch, 2007).

  • Multicomponent Synthesis : A method was developed for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This includes using aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents. The study provides insights into the molecular structures of various thieno[2,3-b]pyridine derivatives (Dyachenko et al., 2019).

  • Preparation of Esters and Amides : A novel method was described for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This includes the direct formation of various derivatives from related compounds and acetylating agents (Santilli, Kim, & Wanser, 1971).

  • Synthesis of Heterocyclic Compounds : The compound is key in synthesizing heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety. Various intermediates and derivatives have been synthesized using this compound, demonstrating its versatility in chemical synthesis (Bakhite et al., 2004).

  • Library Creation : It has been used in creating a library of fused pyridine-4-carboxylic acids. This includes a Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles followed by hydrolysis of the ester (Volochnyuk et al., 2010).

Properties

IUPAC Name

3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-8-3-1-7(2-4-8)10-6-5-9-11(16)12(14(18)19)20-13(9)17-10/h1-6H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJKQQRZJOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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